molecular formula C23H21ClN2O5S B5014898 N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-chloro-4-methylphenyl)4-methylbenzenesulfonamido]acetamide

N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-chloro-4-methylphenyl)4-methylbenzenesulfonamido]acetamide

Cat. No.: B5014898
M. Wt: 472.9 g/mol
InChI Key: UDIWFBLSKQCCBY-UHFFFAOYSA-N
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Description

N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-chloro-4-methylphenyl)4-methylbenzenesulfonamido]acetamide is a complex organic compound known for its unique structural properties. This compound features a benzodioxole ring, a chlorinated methylphenyl group, and a sulfonamido linkage, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-chloro-4-methyl-N-(4-methylphenyl)sulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN2O5S/c1-15-3-8-19(9-4-15)32(28,29)26(18-7-5-16(2)20(24)12-18)13-23(27)25-17-6-10-21-22(11-17)31-14-30-21/h3-12H,13-14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIWFBLSKQCCBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC3=C(C=C2)OCO3)C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-chloro-4-methylphenyl)4-methylbenzenesulfonamido]acetamide typically involves multiple steps, starting with the preparation of the benzodioxole ring and the chlorinated methylphenyl group. These intermediates are then coupled through a sulfonamide linkage under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-chloro-4-methylphenyl)4-methylbenzenesulfonamido]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the benzodioxole ring or the methyl groups.

    Reduction: Reduction reactions can target the sulfonamide linkage or the chlorinated phenyl group.

    Substitution: Halogen substitution reactions can occur on the chlorinated phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-chloro-4-methylphenyl)4-methylbenzenesulfonamido]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-chloro-4-methylphenyl)4-methylbenzenesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring and sulfonamide linkage play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may also influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-1-methylpiperidin-4-amine
  • N-(2H-1,3-benzodioxol-5-yl)-3-hydroxy-4-methylbenzamide
  • N-(2H-1,3-benzodioxol-5-yl)-4-hydroxybenzamide

Uniqueness

N-(2H-1,3-Benzodioxol-5-YL)-2-[N-(3-chloro-4-methylphenyl)4-methylbenzenesulfonamido]acetamide stands out due to its unique combination of a benzodioxole ring, a chlorinated methylphenyl group, and a sulfonamido linkage. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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